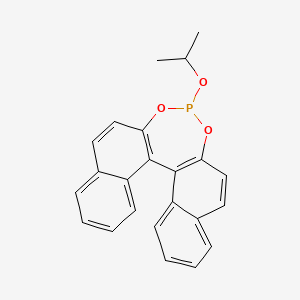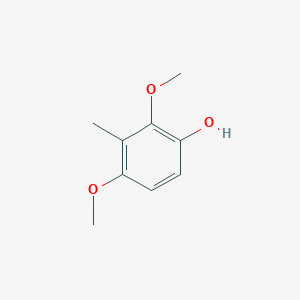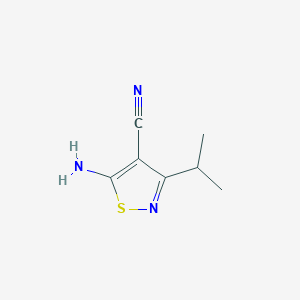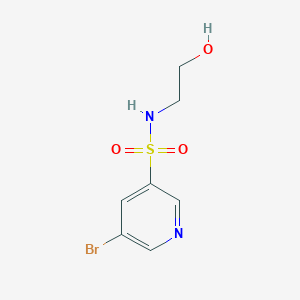
5-Bromo-n-(2-hydroxyethyl)pyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-Bromo-n-(2-hydroxyethyl)pyridine-3-sulfonamide is a chemical compound with the molecular formula C7H9BrN2O2S It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a sulfonamide group, which is known for its wide range of biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-n-(2-hydroxyethyl)pyridine-3-sulfonamide typically involves the bromination of pyridine derivatives followed by sulfonamide formation. One common method includes the reaction of 5-bromo-3-pyridinesulfonyl chloride with 2-aminoethanol under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis could be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
5-Bromo-n-(2-hydroxyethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The hydroxyethyl group can be oxidized to a carboxylic acid or reduced to an ethyl group.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
Substitution Products: Various substituted pyridinesulfonamides.
Oxidation Products: Carboxylic acids.
Reduction Products: Ethyl derivatives.
Coupling Products: Biaryl compounds.
科学的研究の応用
5-Bromo-n-(2-hydroxyethyl)pyridine-3-sulfonamide has several applications in scientific research:
作用機序
The mechanism of action of 5-Bromo-n-(2-hydroxyethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. Additionally, the bromine atom and hydroxyethyl group can enhance binding affinity and specificity .
類似化合物との比較
Similar Compounds
Uniqueness
5-Bromo-n-(2-hydroxyethyl)pyridine-3-sulfonamide is unique due to the presence of both a bromine atom and a hydroxyethyl group, which confer distinct chemical reactivity and biological activity compared to other pyridinesulfonamide derivatives. These modifications can lead to enhanced potency and selectivity in various applications.
特性
CAS番号 |
887308-17-0 |
|---|---|
分子式 |
C7H9BrN2O3S |
分子量 |
281.13 g/mol |
IUPAC名 |
5-bromo-N-(2-hydroxyethyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C7H9BrN2O3S/c8-6-3-7(5-9-4-6)14(12,13)10-1-2-11/h3-5,10-11H,1-2H2 |
InChIキー |
GRYURKUNPLCTPE-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC=C1Br)S(=O)(=O)NCCO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

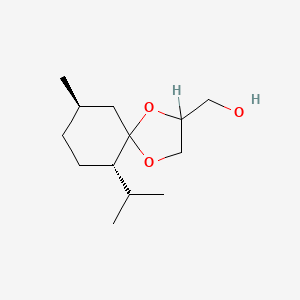

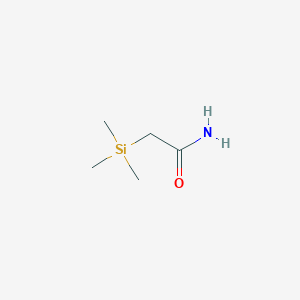
![N-[3-(Cyanomethoxy)phenyl]acetamide](/img/structure/B8769742.png)


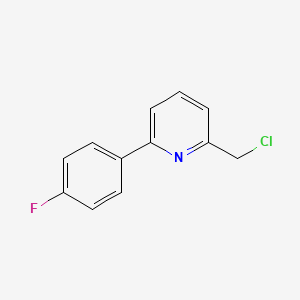
![1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-5-(1H-pyrazol-3-yl)-](/img/structure/B8769754.png)
![Ethyl 2-(methoxymethyl)pyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B8769758.png)

![1H-Pyrrolo[2,3-b]pyridine-3-acetonitrile, 5-fluoro-2-methyl-](/img/structure/B8769785.png)
